molecular formula C17H19N3O B5549208 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine

1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine

Cat. No. B5549208
M. Wt: 281.35 g/mol
InChI Key: LVWNWKJWEOCQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine and related compounds often involves multi-step chemical processes including reductive amination, amide hydrolysis, and N-alkylation. The procedures are designed to form the piperazine backbone and introduce the pyridinyl and benzoyl groups at specific positions. For example, a similar compound, 2-[4-(4-Fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, was synthesized through these steps, confirming the structures of intermediates and the target compound using NMR and ESI-MS techniques (Yang Fang-wei, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated through techniques such as X-ray crystallography. These analyses reveal the spatial arrangement of atoms within the molecule, the planarity of aromatic rings, and the conformation of the piperazine ring. For instance, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined, showcasing the importance of these structural insights in understanding the compound's chemical behavior (S. Özbey et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogs typically explore the reactivity of the piperazine and benzoyl functional groups. These reactions can lead to the formation of new compounds with varied biological activities. The study of these reactions helps in understanding the compound's chemical properties and potential as a ligand for biological targets. The synthesis of related compounds and their receptor binding assays have shown that modifications to the piperazine structure can significantly affect their binding affinities, indicating the compound's versatility in chemical modifications (Li Gu-ca, 2014).

Scientific Research Applications

Discovery of G Protein-Biased Dopaminergics

1,4-Disubstituted aromatic piperazines, akin to 1-(4-methylbenzoyl)-4-(2-pyridinyl)piperazine, have been recognized for their affinity towards aminergic G protein-coupled receptors. A study highlighted the synthesis of high-affinity dopamine receptor partial agonists through the incorporation of a pyrazolo[1,5-a]pyridine heterocyclic appendage, leading to compounds that favor G protein activation over β-arrestin recruitment at dopamine D2 receptors. This research offers insights into designing G protein-biased partial agonists as potential novel therapeutics, demonstrating antipsychotic activity in vivo (Möller et al., 2017).

Conformationally Constrained Butyrophenones

Research into conformationally restricted butyrophenones bearing the 1,4-disubstituted piperazine structure revealed their affinity for dopamine and serotonin receptors. These compounds showed promise as antipsychotic agents through in vitro assays and in vivo pharmacological profiles, underscoring the importance of the amine fragment connected to the cyclohexanone structure in modulating potency and selectivity (Raviña et al., 2000).

Visible-Light-Driven Synthesis of Piperazines

A visible-light-promoted decarboxylative annulation protocol was developed for synthesizing 2-substituted piperazines, including structures related to this compound. This method highlights a green chemistry approach, leveraging photocatalysis to achieve efficient transformations under mild conditions, whether in batch or in continuous mode, underscoring the versatility of piperazines in medicinal chemistry (Gueret et al., 2020).

Antimicrobial Activities of Piperazine Derivatives

The synthesis of novel 1,4-disubstituted piperazines, including derivatives with structural similarities to this compound, demonstrated potent antibacterial activities against resistant strains of bacteria. This research highlights the therapeutic potential of piperazine moieties in addressing antibiotic resistance, reinforcing their value in drug development (Shroff et al., 2022).

Molecular Interaction Studies

Investigations into the molecular interactions of piperazine derivatives with specific receptors, such as the CB1 cannabinoid receptor, provide deep insights into their binding mechanisms and functional properties. These studies are crucial for understanding the structural requirements for receptor affinity and activity, guiding the design of more effective and selective drugs (Shim et al., 2002).

Mechanism of Action

The mechanism of action of pyridinium salts and piperazines is diverse, depending on their specific structures and applications .

Safety and Hazards

The safety and hazards associated with pyridinium salts and piperazines depend on their specific structures and applications .

Future Directions

The future directions of research on pyridinium salts and piperazines are broad, given their wide range of applications in various fields .

properties

IUPAC Name

(4-methylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-14-5-7-15(8-6-14)17(21)20-12-10-19(11-13-20)16-4-2-3-9-18-16/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWNWKJWEOCQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792174
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.